molecular formula C14H12N4O2S2 B15031448 2-{[(E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B15031448
M. Wt: 332.4 g/mol
InChI Key: SDHALMBSHBDFHX-OMCISZLKSA-N
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Description

2-{[(E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzothiophene ring fused with a pyrimidine ring, which is further functionalized with various substituents. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{[(E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves several steps. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with a suitable aldehyde in the presence of a base can lead to the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding thiols.

Scientific Research Applications

2-{[(E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities . Additionally, this compound is used in the development of new materials with unique properties for industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact molecular targets and pathways involved depend on the specific biological activity being studied. Further research is needed to fully elucidate the mechanism of action of this compound.

Comparison with Similar Compounds

Similar compounds to 2-{[(E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile include other benzothiophene derivatives and pyrimidine analogs. These compounds share some structural similarities but differ in their substituents and functional groups. For example, ethyl 2-{[(E)-(2-chloro-4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a related compound with different substituents on the benzothiophene ring . The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C14H12N4O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(E)-(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C14H12N4O2S2/c15-5-8-7-3-1-2-4-10(7)22-13(8)16-6-9-11(19)17-14(21)18-12(9)20/h6,9H,1-4H2,(H2,17,18,19,20,21)/b16-6+

InChI Key

SDHALMBSHBDFHX-OMCISZLKSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3C(=O)NC(=S)NC3=O)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3C(=O)NC(=S)NC3=O)C#N

Origin of Product

United States

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